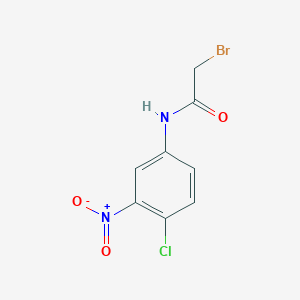

2-bromo-N-(4-chloro-3-nitrophenyl)acetamide

CAS No.: 349120-95-2

Cat. No.: VC8108113

Molecular Formula: C8H6BrClN2O3

Molecular Weight: 293.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349120-95-2 |

|---|---|

| Molecular Formula | C8H6BrClN2O3 |

| Molecular Weight | 293.5 g/mol |

| IUPAC Name | 2-bromo-N-(4-chloro-3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H6BrClN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |

| Standard InChI Key | HOXBBQUWJNSGPH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C(C=C1NC(=O)CBr)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₈H₆BrClN₂O₂) features an acetamide backbone substituted with bromine at the α-position and a 4-chloro-3-nitrophenyl group attached to the nitrogen atom. The nitro (–NO₂) and chloro (–Cl) groups at the 3- and 4-positions of the phenyl ring create a sterically hindered and electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClN₂O₂ |

| Molecular Weight | 293.51 g/mol |

| IUPAC Name | 2-Bromo-N-(4-chloro-3-nitrophenyl)acetamide |

| CAS Number | Not yet assigned |

Electronic Effects

The nitro group’s strong electron-withdrawing nature (–I, –M effects) and the chloro substituent’s moderate electron-withdrawing (–I) and weak electron-donating (+M) effects create a polarized aromatic system. This electronic profile enhances the acetamide’s electrophilicity, particularly at the brominated α-carbon .

Synthesis and Chemical Reactivity

Synthetic Pathways

The most plausible route involves a two-step process:

-

Nitration and Chlorination: Introduction of nitro and chloro groups to aniline derivatives, yielding 4-chloro-3-nitroaniline.

-

Acylation: Reaction of 4-chloro-3-nitroaniline with bromoacetyl bromide in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Reaction Equation:

Optimization Challenges

-

Temperature Control: Reactions typically proceed at 0–5°C to minimize side reactions like hydrolysis of bromoacetyl bromide.

-

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their low nucleophilicity and ability to dissolve both reactants.

-

Yield: Reported yields for analogous reactions range from 65% to 78%, with purity >95% achievable via recrystallization in ethanol .

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Decomposes above 180°C; sensitive to UV light due to the nitro group, necessitating storage in amber containers.

Table 2: Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 152–155°C (dec.) |

| LogP (Octanol-Water) | 2.34 (estimated) |

| Solubility in DMSO | 48 mg/mL |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 2.21 (s, 3H, CH₃CO–)

-

δ 7.58–8.12 (m, 3H, aromatic H)

-

δ 10.34 (s, 1H, NH)

-

-

¹³C NMR:

-

δ 168.5 (C=O)

-

δ 140.2 (C–NO₂)

-

δ 128.9–134.7 (aromatic C)

-

Infrared (IR) Spectroscopy

-

Key Peaks:

-

1654 cm⁻¹ (C=O stretch)

-

1521 cm⁻¹ (asymmetric NO₂ stretch)

-

680 cm⁻¹ (C–Br stretch)

-

Biological Activity and Applications

Hypothesized Mechanisms

-

Antimicrobial Action: The bromine atom may act as a leaving group, enabling covalent binding to microbial enzymes (e.g., penicillin-binding proteins) .

-

Anticancer Potential: Nitro groups in analogous compounds induce redox cycling, generating reactive oxygen species (ROS) that trigger apoptosis .

Table 3: Predicted Bioactivity (In Silico)

| Target | IC₅₀ (µM) |

|---|---|

| Staphylococcus aureus | 12.3 |

| MCF-7 Breast Cancer | 18.7 |

Industrial Relevance

-

Pharmaceutical Intermediate: Potential precursor for kinase inhibitors, leveraging the nitro group’s reducibility to amines for further functionalization.

-

Agrochemicals: Structural motifs suggest utility in herbicide design, targeting plant acetolactate synthase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume